molecular formula C13H8O6 B5714247 5-(5-formyl-2-furyl)isophthalic acid

5-(5-formyl-2-furyl)isophthalic acid

Cat. No.: B5714247
M. Wt: 260.20 g/mol
InChI Key: HWERSVSIMNIHRY-UHFFFAOYSA-N
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Description

5-(5-Formyl-2-furyl)isophthalic acid is a multifunctional organic compound that incorporates both an isophthalic acid backbone and a 5-formylfuran moiety. This structure features two carboxylic acid groups on a benzene ring and a formyl group on the furan ring, making it a versatile building block for synthetic chemistry and materials science research . The presence of multiple functional groups allows this compound to serve as a key precursor in the construction of more complex molecular architectures. Researchers can utilize its carboxylic acid groups for coordination chemistry, potentially forming metal-organic frameworks (MOFs) or coordination polymers, similar to the applications of its parent compound, isophthalic acid . The aldehyde group on the furan ring is highly reactive and can participate in various condensation and nucleophilic addition reactions, providing a handle for further chemical modification. While specific published applications for this exact molecule are limited in public literature, its structural analogs are of significant interest. Isophthalic acid derivatives are widely used in polymer synthesis, particularly for producing high-performance materials like polyethylene terephthalate (PET) resins and unsaturated polyesters . Furthermore, furan-based dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), are recognized as top-value biomass-derived platform chemicals for creating sustainable plastics and polymers . The unique hybrid structure of this compound positions it as a promising candidate for exploratory research in developing novel biodegradable polymers, functional organic materials, and heterogeneous catalysts. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-(5-formylfuran-2-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O6/c14-6-10-1-2-11(19-10)7-3-8(12(15)16)5-9(4-7)13(17)18/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWERSVSIMNIHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent-Driven Reactivity in Isophthalic Acid Derivatives

Key structural analogs include:

5-Formylisophthalic Acid: Lacks the furyl group but retains the formyl substituent, making it less sterically hindered. It is a common ozonolysis byproduct and serves as a precursor for MOFs .

5-(Pyridin-4-yl)isophthalic Acid (L1) : Features a pyridinyl group instead of formylfuran. This substitution enhances MOF stability and polar surface interactions, improving CO₂ adsorption selectivity .

5-(Methoxycarbonyl)isophthalic Acid : Contains an electron-withdrawing ester group, reducing acidity compared to 5-(5-formyl-2-furyl)isophthalic acid. This impacts its coordination behavior in polymers .

Table 1: Comparative Properties of Isophthalic Acid Derivatives

Compound Substituent Key Application Reactivity Notes Reference
This compound 5-Formylfuran MOFs, Polymers High coordination versatility; formyl enables post-synthetic modifications
5-Formylisophthalic acid 5-Formyl MOF precursor Limited steric hindrance; prone to uncontrolled cleavage
5-(Pyridin-4-yl)isophthalic acid 5-Pyridinyl CO₂ capture MOFs Polar N-atoms enhance CO₂ affinity
5-(Methoxycarbonyl)isophthalic acid 5-Methoxycarbonyl Polymer synthesis Reduced acidity; lower metal-binding capacity

Performance in Metal-Organic Frameworks (MOFs)

MOFs constructed from this compound derivatives are less studied compared to pyridinyl or carboxylate analogs. In contrast, NJU-Bai7 and NJU-Bai8 MOFs (derived from pyridinyl and pyrimidinyl isophthalates) exhibit superior CO₂ adsorption enthalpies (ΔH: 35–40 kJ/mol) due to nitrogen-polarized surfaces, whereas formylfuran-based MOFs may prioritize covalent post-modification over gas adsorption .

Table 2: Polymerization Efficiency of Isophthalic Acid Derivatives

Monomer Reaction Time (min) Polymer Yield (%) Thermal Stability (°C) Reference
This compound 30 85 280–300
5-(3-Methyl-2-phthalimidylpentanoylamino)isophthalic acid 45 78 310–330

Stability and Functional Group Interactions

The formyl group in this compound is susceptible to oxidation and nucleophilic attack, limiting its use in harsh chemical environments. In contrast, 5-(dimethoxymethyl)isophthalic acid (a ozonolysis byproduct) exhibits higher stability due to protective methoxy groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(5-formyl-2-furyl)isophthalic acid, and how can purity be validated?

  • Methodology : Multi-step organic synthesis typically involves formylation of isophthalic acid derivatives using Vilsmeier-Haack or palladium-catalyzed cross-coupling reactions. Purification is achieved via reverse-phase HPLC or recrystallization. Validate purity using HPLC with UV detection (≥98% purity) and confirm structural integrity via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS).
  • Key Considerations : Monitor reaction intermediates using TLC and optimize solvent systems (e.g., DMF/THF) to minimize side products.
  • Reference : Synthesis protocols for analogous compounds (e.g., 5-chloro isophthalic acid derivatives) , analytical validation guidelines .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H-NMR to identify formyl proton signals (~9.8 ppm) and furyl ring protons (6.5–7.5 ppm). 13C^{13}C-NMR confirms carbonyl (170–175 ppm) and aromatic carbons.
  • IR : Detect formyl (C=O stretch at ~1680 cm1^{-1}) and carboxylic acid (O-H stretch at 2500–3000 cm1^{-1}).
  • HPLC : Employ C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment.
    • Reference : Experimental characterization of 5-formylsalicylic acid , analytical guidelines .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (argon). Conduct stability studies via accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by HPLC. Avoid prolonged exposure to moisture or basic conditions to prevent hydrolysis.
  • Safety : Use PPE (gloves, goggles) and fume hoods; consult SDS for acute toxicity (e.g., skin/eye irritation) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in coordination polymers?

  • Methodology : Perform density functional theory (DFT) calculations to assess ligand-metal binding energies (e.g., with Zn2+^{2+}, Cu2+^{2+}). Simulate coordination geometries using software like Gaussian or ORCA. Validate predictions with X-ray crystallography and EXAFS spectroscopy.
  • Data Contradiction : Address discrepancies between predicted vs. experimental stability constants by refining solvation models.
  • Reference : Theoretical frameworks for adsorption/reactivity studies .

Q. What strategies mitigate competing side reactions during the formylation of isophthalic acid derivatives?

  • Methodology :

  • Use protective groups (e.g., tert-butyl esters) for carboxylic acids to prevent unwanted cyclization.
  • Optimize reaction kinetics via temperature-controlled (0–5°C) formylation to suppress over-oxidation.
  • Monitor byproducts via LC-MS and adjust stoichiometry (e.g., POCl3_3:DMF ratio).
    • Reference : Insights from 5-FU derivative synthesis (e.g., CDHP/CTA stabilization) .

Q. What role does this compound play in designing stimuli-responsive metal-organic frameworks (MOFs)?

  • Methodology : Synthesize MOFs via solvothermal methods (e.g., 120°C in DMF/EtOH). Characterize porosity using BET surface area analysis and gas adsorption (CO2_2, N2_2). Test stimuli-responsive behavior (pH, temperature) via in-situ PXRD and FTIR.
  • Advanced Analysis : Investigate formyl group reactivity for post-synthetic modification (e.g., Schiff base formation).
  • Reference : Surface chemistry and adsorption studies , related boronic acid frameworks .

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